Imipramine-d3
Overview
Description
Imipramine-d3 is a deuterated form of imipramine, a tricyclic antidepressant primarily used in the treatment of depression and enuresis (bed-wetting). The deuterium atoms in this compound replace three hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imipramine-d3 involves the incorporation of deuterium atoms into the imipramine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Imipramine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as 2-hydroxythis compound.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: 2-Hydroxythis compound
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Imipramine-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of imipramine levels in biological samples such as urine, serum, and plasma.
Clinical Research: Employed in therapeutic drug monitoring to ensure proper dosing and to prevent adverse effects in patients undergoing treatment with imipramine.
Pharmacokinetic Studies: Utilized to study the metabolism and pharmacokinetics of imipramine in the body.
Forensic Analysis: Applied in forensic toxicology to detect and quantify imipramine in biological samples.
Mechanism of Action
Imipramine-d3, like imipramine, works by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation. This compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . Additionally, it blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Comparison with Similar Compounds
Desipramine-d3: A deuterated form of desipramine, another tricyclic antidepressant.
Amitriptyline-d3: A deuterated form of amitriptyline, used for similar therapeutic purposes.
Nortriptyline-d3: A deuterated form of nortriptyline, also a tricyclic antidepressant.
Comparison:
Imipramine-d3 vs. Desipramine-d3: Both compounds are used as internal standards in analytical applications.
This compound vs. Amitriptyline-d3: While both are tricyclic antidepressants, amitriptyline-d3 may have a different side effect profile and potency in inhibiting serotonin and norepinephrine reuptake.
This compound vs. Nortriptyline-d3: Nortriptyline-d3 is a secondary amine tricyclic antidepressant, whereas this compound is a tertiary amine.
This compound stands out due to its specific use as an internal standard in analytical applications, providing accurate quantification of imipramine levels in various biological samples.
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65100-48-3 | |
Record name | Imipramine-D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIPRAMINE-D3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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